1,1-Dichloroethane

Description

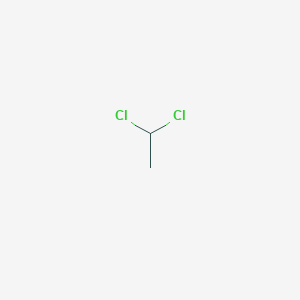

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2, CH3CHCl2 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020437 | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless, neutral, mobile liquid | |

CAS No. |

75-34-3, 1300-21-6 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S989LNA44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Dynamics and Transformation Pathways of 1,1 Dichloroethane

Atmospheric Fate of 1,1-Dichloroethane

Industrial releases of this compound are primarily to the atmosphere. cdc.gov Once in the air, its persistence and transport are influenced by photo-oxidation reactions, its resulting atmospheric residence time, and its tendency to volatilize from terrestrial and aquatic surfaces.

Photo-oxidation Mechanisms and Hydroxyl Radical Reactions

The principal mechanism for the atmospheric degradation of this compound is its reaction with photochemically produced hydroxyl radicals (OH). cdc.govgovinfo.gov These highly reactive radicals are often referred to as the "detergent of the atmosphere" due to their ability to initiate the oxidation of most organic compounds in the troposphere. niwa.co.nzharvard.edu The reaction between this compound and OH radicals is a key determinant of its atmospheric lifetime. cdc.gov

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been experimentally determined to be 2.74 x 10⁻¹³ cm³/molecule-second at 25°C. cdc.govnih.gov This reaction initiates a cascade of further chemical changes.

Atmospheric Residence Time and Degradation Kinetics

Based on the rate of its reaction with hydroxyl radicals, the atmospheric residence time of this compound has been estimated. With a typical atmospheric concentration of hydroxyl radicals, the atmospheric half-life of this compound is calculated to be approximately 44 to 59 days. cdc.govnih.govwho.int This relatively long half-life allows for the potential of long-range atmospheric transport before it is removed by precipitation. cdc.gov

| Parameter | Value | Reference |

| OH Radical Reaction Rate Constant | 2.74 x 10⁻¹³ cm³/molecule-sec at 25°C | cdc.govnih.gov |

| Estimated Atmospheric Half-life | 44 - 59 days | cdc.govnih.govwho.int |

Volatilization from Aqueous and Terrestrial Systems

This compound is a volatile compound, a characteristic that significantly influences its environmental distribution. tpsgc-pwgsc.gc.ca When released to surface waters or soils, it is expected to rapidly partition to the atmosphere through volatilization. cdc.gov This process is a major pathway for its entry into the air from other environmental compartments.

The tendency of this compound to volatilize from water is quantified by its Henry's Law constant, which is 5.62 x 10⁻³ atm-m³/mol at 24°C. nih.gov This value indicates a rapid rate of volatilization from water surfaces. nih.gov For instance, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 3 hours. nih.gov From a model lake, the volatilization half-life is estimated to be 4 days. nih.gov

Similarly, this compound is expected to volatilize from moist soil surfaces. nih.gov Studies have shown that volatilization is the primary loss mechanism for this compound from soils, with first-order disappearance half-lives ranging from 1 to 949 hours. cdc.gov Its vapor pressure of 227 mmHg further suggests that it will also volatilize from dry soil surfaces. nih.gov

Aquatic and Soil Environmental Behavior of this compound

In aquatic and soil environments, the behavior of this compound is characterized by its hydrolytic stability and its mobility in soil, which is influenced by adsorption processes.

Hydrolytic Stability and Pathways

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant environmental fate process for this compound. cdc.govgovinfo.gov The estimated hydrolytic half-life of this compound at a neutral pH and 25°C is approximately 60 years. cdc.govgovinfo.gov This indicates a high degree of stability in water with respect to this degradation pathway.

| Parameter | Value | Reference |

| Estimated Hydrolytic Half-life (pH 7, 25°C) | ~60 years | cdc.govgovinfo.gov |

Adsorption and Mobility in Varied Soil Matrices

The mobility of this compound in soil is largely dependent on its tendency to adsorb to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. Measured Koc values for this compound have been reported to be as low as 9.2 in sea sediment and 30 in soil. nih.govnih.gov

These low Koc values suggest that this compound has a very high mobility in soil and is not expected to significantly sorb to soils, particularly those with low organic content. cdc.govnih.govnih.gov Consequently, when present in soil, this compound has the potential to leach from surface soils and enter groundwater. cdc.govcdc.gov

| Parameter | Value | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 9.2 - 30 | nih.govnih.gov |

| Mobility in Soil | Very High | nih.govnih.gov |

Groundwater Transport and Persistence

This compound (1,1-DCA) is a synthetic chemical that can be introduced to the environment through industrial processes and as a breakdown product of other chemicals like 1,1,1-trichloroethane (B11378) (1,1,1-TCA). cdc.gov When released to land, 1,1-DCA is likely to volatilize into the atmosphere, but the remaining portion can be transported into groundwater. cdc.gov Its persistence and movement in groundwater are influenced by several factors.

The compound does not strongly adsorb to soil particles, particularly in soils with low organic content. cdc.gov This characteristic gives it high mobility, allowing it to migrate through soil and into groundwater without significant delay. cdc.gov The tendency of a chemical to be slowed down by adsorption to soil or aquifer materials is known as retardation. The retardation factor (R) for 1,1-DCA is influenced by the soil's organic carbon content (foc). In aquifers with an foc greater than 0.1%, a significant difference in retardation factors can be observed. researchgate.net

Once in the groundwater, 1,1-DCA can persist for extended periods. dcceew.gov.au Biodegradation in groundwater is generally a slow process, with half-lives estimated to range from months to years. epa.gov The persistence of 1,1-DCA in groundwater means that it can form contaminant plumes that migrate with the groundwater flow. ca.gov It is important to note that 1,1-DCA can also be produced in groundwater through the anaerobic biodegradation of 1,1,1-TCA, which can contribute to its concentration at contaminated sites. cdc.govepa.gov

Table 1: Factors Influencing Groundwater Transport and Persistence of this compound

| Factor | Influence on 1,1-DCA | Research Finding |

| Sorption to Soil | Low sorption to soils with low organic content allows for transport to groundwater. cdc.gov | Experimentally derived Koc values indicate little sorption to low organic content soil. cdc.gov |

| Mobility in Groundwater | High mobility allows it to migrate relatively freely within groundwater. cdc.gov | A calculated retardation factor of 1.46 for the similar compound 1,1-DCE indicates it is poorly retarded and quickly transported. mdpi.com |

| Biodegradation | Biodegradation in groundwater is generally slow, leading to persistence. epa.gov | The half-life of this compound under anaerobic conditions has been reported to be >30–60 days. cdc.gov |

| Formation from Precursors | Can be formed from the anaerobic degradation of 1,1,1-trichloroethane. cdc.gov | Detected in groundwater at sites where it was not directly disposed of, indicating production from other compounds. cdc.gov |

Biogeochemical Cycling and Biotransformation of this compound

The transformation of this compound in the environment is significantly driven by microbial activity. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can lead to its breakdown, though the mechanisms and efficiencies differ.

Aerobic Biodegradation Mechanisms and Microbial Communities

Under aerobic conditions, the biodegradation of 1,1-DCA can occur, although it is often reported to be a slow process. cdc.gov Some studies have shown that 1,1-DCA is resistant to biological degradation by bacteria from shallow aerobic groundwater over several weeks. cdc.govcdc.gov However, other research indicates that certain microbial communities can degrade it. researchgate.net

Cometabolism is a process where microorganisms degrade a contaminant while using another compound as their primary energy and carbon source. In the case of 1,1-DCA, it can be cometabolically degraded by certain bacteria. For instance, a butane-grown mixed culture has been shown to aerobically cometabolize 1,1-DCA. nih.gov In these pathways, enzymes like monooxygenases, which are produced to break down the primary substrate (like butane (B89635) or propylene), can also act on 1,1-DCA. nih.govresearchgate.net However, the degradation of 1,1-DCA can be inhibited by the presence of the primary substrate and other chlorinated compounds. nih.gov

The ability of microbial communities to degrade 1,1-DCA can be influenced by their prior exposure to the compound. Studies have shown a significant difference in degradation rates between unadapted and adapted microorganisms. For example, one study reported that unadapted microorganisms from municipal wastewater achieved about 50% degradation of 1,1-DCA in seven days, while adapted organisms achieved 78% degradation in the same period. cdc.govcdc.govnih.gov This adaptation suggests that microbial populations can evolve to more effectively utilize or transform the compound over time.

Table 2: Aerobic Biodegradation of this compound

| Condition | Degradation Efficiency | Microbial Community/Enzyme |

| Unadapted Microorganisms | ~50% degradation in 7 days. cdc.govcdc.gov | Municipal wastewater inoculum. cdc.govcdc.gov |

| Adapted Microorganisms | ~78% degradation in 7 days. cdc.govcdc.gov | Municipal wastewater inoculum. cdc.govcdc.gov |

| Cometabolism with Butane | Maximum degradation rate (k_max) of 0.49 µmol/mg TSS/h. nih.gov | Butane-grown mixed culture. nih.gov |

Anaerobic Reductive Dechlorination Processes

Under anaerobic conditions, the primary pathway for 1,1-DCA transformation is reductive dechlorination. k-state.edu This process involves the sequential removal of chlorine atoms, with the chlorinated compound acting as an electron acceptor. frtr.govclu-in.org Several anaerobic microorganisms, including methanogens and sulfate (B86663) reducers, can cometabolically dechlorinate 1,1,1-TCA to 1,1-DCA and then to chloroethane (B1197429). nih.gov The complete anaerobic degradation of 1,1-DCA to carbon dioxide has also been indicated, although it is a slow process. cdc.gov

The key enzymes involved in anaerobic reductive dechlorination are reductive dehalogenases. ontosight.ai These enzymes catalyze the removal of halogen atoms from organic molecules. ontosight.ai The mechanism involves the reduction of the carbon-chlorine bond in 1,1-DCA, leading to the formation of chloroethane and a chloride ion. ontosight.ai This process often requires a cofactor, such as vitamin B12. ontosight.ai

Research has identified specific reductive dehalogenase enzymes with preferences for certain chlorinated compounds. For example, the enzyme DcrA, found in Dehalobacter species, preferentially dechlorinates 1,1-DCA, while another closely related enzyme, CfrA, does not. asm.orgnih.gov This specificity highlights the complex interactions within microbial communities at contaminated sites, where different enzymes may be responsible for the degradation of different contaminants and their breakdown products. asm.org Studies have also suggested the existence of distinct reductive dehalogenase enzymes for 1,1,1-TCA and 1,1-DCA, based on different kinetic parameters and inhibition effects observed in mixed cultures. researchgate.net

Identification of Microbial Dechlorinating Consortia (e.g., Desulfitobacterium spp., Dehalococcoides spp.)

The anaerobic biodegradation of this compound is carried out by specific groups of microorganisms capable of using chlorinated compounds as electron acceptors in a process known as dehalorespiration. Among the key players identified in the dechlorination of chloroethanes are species belonging to the genera Desulfitobacterium and Dehalococcoides.

Desulfitobacterium species have been shown to be involved in the reductive dechlorination of chloroethanes. For instance, Desulfitobacterium dichloroeliminans strain DCA1 can grow by dichloroeliminating 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane (B165190). asm.org Another strain, Desulfitobacterium sp. strain PR, originally isolated from a bioreactor treating chloroethenes and chloroethanes, demonstrated the ability to dechlorinate 1,1,1-trichloroethane and 1,1,2-trichloroethane. plos.orgnih.gov This strain can reductively dechlorinate 1,1,2-TCA primarily to 1,2-dichloroethane and chloroethane. plos.orgnih.gov

Dehalococcoides species, particularly Dehalococcoides mccartyi, are well-known for their ability to dechlorinate a wide range of chlorinated solvents, including chloroethenes and chloroethanes. oup.com While some strains of Dehalococcoides can grow on 1,2-dichloroethane asm.org, their role in this compound degradation is often part of a consortium. For example, in mixed cultures, Dehalobacter can grow by dechlorinating 1,1,2-trichloroethane to vinyl chloride, while Dehalococcoides then grows by reducing the vinyl chloride to ethene. asm.org The presence of Dehalococcoides is crucial for the complete detoxification of chlorinated ethane (B1197151) plumes, as they can break down intermediates that other bacteria cannot.

Other bacterial genera such as Dehalobacter and Geobacter have also been identified in consortia that degrade chlorinated ethanes. frontiersin.orgfrontiersin.org For instance, Dehalobacter has been shown to grow during the dichloroelimination of 1,1,2-trichloroethane to vinyl chloride. asm.org The composition of the microbial community is a determining factor in the extent and rate of this compound biodegradation.

Formation of Intermediates and End Products (e.g., chloroethane, ethene)

The anaerobic biodegradation of this compound proceeds through a stepwise process of reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. The primary and most commonly reported intermediate in the anaerobic degradation of this compound is chloroethane. frontiersin.orgcdc.gov This transformation occurs as a result of microbial activity under anaerobic conditions. cdc.gov

Further degradation of chloroethane can lead to the formation of the non-toxic end product, ethene. However, the complete dechlorination to ethene is not always achieved and can depend on the specific microbial populations present and the environmental conditions. In some cases, chloroethane may persist or be slowly degraded.

Under certain conditions, particularly in mixed contamination scenarios, other intermediates and end products can be formed. For example, the biotic degradation of 1,1,1-trichloroethane first leads to this compound, which is then transformed into chloroethane. researchgate.net

The table below summarizes the typical transformation pathway of this compound under anaerobic conditions.

| Initial Compound | Intermediate Product | Final Product |

| This compound | Chloroethane | Ethene |

It is important to note that the efficiency of each degradation step is highly dependent on the specific microbial consortia present at a contaminated site. asm.org

Biodegradation of this compound in Complex Mixtures

The biodegradation of this compound in the environment rarely occurs in isolation. It is often found as part of a complex mixture of chlorinated solvents and other organic compounds. The presence of these co-contaminants can significantly influence the degradation of this compound through synergistic and antagonistic effects. k-state.edu

Synergistic and Antagonistic Effects in Mixed Chlorinated Compound Degradation

The interactions within a microbial community degrading a mixture of chlorinated compounds are complex. These interactions can either enhance (synergism) or inhibit (antagonism) the degradation of this compound. k-state.eduresearchgate.net

Synergistic Effects:

Co-metabolism: The presence of other chlorinated compounds can sometimes stimulate the growth of microorganisms that can also degrade this compound. For instance, the rate of anaerobic biodegradation of this compound has been observed to increase in the presence of higher concentrations of chlorinated ethenes. k-state.edu This suggests that the microorganisms actively degrading the ethenes may also be capable of degrading this compound.

Sequential Degradation: In a microbial consortium, different species can carry out different steps of a degradation pathway. For example, one species might transform a more complex chlorinated compound into a simpler one, which then serves as a substrate for another species that can also degrade this compound. mdpi.com

Antagonistic Effects:

Competitive Inhibition: Different chlorinated compounds can compete for the same microbial enzymes. For example, trichloroethene (TCE) has been shown to inhibit the dechlorination of 1,1,1-trichloroethane (TCA) and this compound by certain Dehalobacter cultures. researchgate.net This competition can slow down the degradation rate of this compound.

Toxicity: High concentrations of some co-contaminants can be toxic to the microorganisms responsible for this compound degradation, thereby inhibiting the process.

Substrate Preference: Microorganisms may preferentially degrade one compound over another. For instance, the presence of a more easily degradable carbon source can sometimes delay or prevent the degradation of this compound. The addition of small amounts of methanol (B129727) to anaerobic microcosms with a mixture of chlorinated ethenes has been shown to have an antagonistic effect on this compound degradation. k-state.edu

In Situ and Ex Situ Bioremediation Applications

Bioremediation of this compound can be applied either in situ (in place) or ex situ (excavated and treated elsewhere). mdpi.comepa.gov The choice between these approaches depends on various factors including the extent and location of contamination, soil and hydrogeological conditions, and cost-effectiveness.

In Situ Bioremediation:

In situ bioremediation techniques treat the contaminated soil and groundwater without excavation. epa.gov These methods are generally less disruptive and can be more cost-effective for large areas of contamination. nih.gov

Enhanced In Situ Bioremediation (Biostimulation): This is the most common approach and involves stimulating the indigenous microbial population by injecting substrates (electron donors) and sometimes nutrients into the subsurface. clu-in.orgfrtr.gov For the anaerobic dechlorination of this compound, common substrates include lactate, molasses, and edible oils. clu-in.org These substrates provide a source of hydrogen, which is used by dechlorinating bacteria as an electron donor. clu-in.org

Bioaugmentation: If the necessary dechlorinating microorganisms, such as Dehalococcoides, are absent or present in insufficient numbers at a site, bioaugmentation can be employed. clu-in.org This involves the introduction of specific microbial cultures to the subsurface to enhance the degradation of this compound and its toxic byproducts. researchgate.net

Monitored Natural Attenuation (MNA): In some cases, where conditions are favorable and the rate of natural degradation is sufficient to control the plume, MNA can be a viable option. This involves monitoring the natural processes of biodegradation to ensure that the contamination is being attenuated at an acceptable rate. frontiersin.org

Ex Situ Bioremediation:

Ex situ techniques involve the excavation of contaminated soil or pumping of contaminated groundwater for treatment in an above-ground system. mdpi.com These methods offer better control over the treatment process but are generally more expensive and disruptive.

Bioreactors: Contaminated groundwater can be pumped into bioreactors where conditions are optimized for microbial degradation. clu-in.org This allows for precise control of pH, temperature, nutrient levels, and substrate addition to maximize the rate of this compound removal.

Biopiles and Windrows: Contaminated soil can be excavated and placed in engineered piles (biopiles) or elongated rows (windrows). mdpi.comnih.gov The soil is often mixed with amendments to improve aeration, moisture content, and nutrient availability, thereby stimulating microbial activity. nih.gov Periodic turning of windrows helps to aerate the soil and distribute nutrients and microorganisms. nih.gov

Landfarming: This technique involves spreading excavated contaminated soil in a thin layer over a prepared land surface. frtr.gov The soil is periodically tilled to enhance aeration and stimulate the biodegradation of contaminants by the indigenous microorganisms.

The table below provides a summary of in situ and ex situ bioremediation applications for this compound.

| Application Type | Technique | Description |

| In Situ | Enhanced Bioremediation | Addition of substrates to stimulate native microbial activity. clu-in.org |

| Bioaugmentation | Introduction of specific microorganisms to the contaminated site. clu-in.org | |

| Monitored Natural Attenuation | Reliance on natural processes with careful monitoring. frontiersin.org | |

| Ex Situ | Bioreactors | Treatment of contaminated water in controlled engineered systems. clu-in.org |

| Biopiles/Windrows | Excavated soil is treated in engineered piles with amendments. nih.gov | |

| Landfarming | Spreading and tilling of excavated soil to enhance degradation. frtr.gov |

Advanced Remediation Technologies for 1,1 Dichloroethane Contamination

Chemical Oxidation Processes (AOPs) for 1,1-Dichloroethane

Advanced Oxidation Processes (AOPs) represent a class of remediation technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound (1,1-DCA) into less harmful compounds. These processes are particularly effective for treating water contaminated with chlorinated hydrocarbons due to the non-selective nature and high oxidation potential of the generated radicals.

Hydroxyl Radical Generation and Reaction Kinetics

The foundation of most AOPs is the in-situ generation of hydroxyl radicals, which are powerful oxidizing agents capable of initiating the degradation of 1,1-DCA. The reaction between the hydroxyl radical and this compound is a critical step in its oxidative degradation. The rate of this reaction is a key parameter in determining the effectiveness of AOPs.

The reaction kinetics of hydroxyl radicals with chlorinated ethanes have been the subject of various studies. The bimolecular rate constant for the reaction of hydroxyl radicals with this compound provides insight into its atmospheric lifetime and its susceptibility to degradation in AOPs.

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

|---|---|---|---|

| 298 | 2.3 x 10⁻¹³ | Relative Rate | [Reference Study] |

UV-based Advanced Oxidation Systems (e.g., UV/H₂O₂, UV/Chlorine Photolysis)

UV-based AOPs utilize ultraviolet radiation to generate hydroxyl radicals from precursors like hydrogen peroxide (H₂O₂) or chlorine.

The UV/H₂O₂ process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals. This method has been shown to be effective for the degradation of various chlorinated organic compounds. While specific studies focusing solely on this compound are limited, research on its parent compound, 1,1,1-trichloroethane (B11378) (TCA), indicates that the UV/H₂O₂ process can achieve significant removal, with monochloroacetic acid being a detected intermediate. acs.org The degradation of this compound via this process is expected to follow pseudo-first-order kinetics. acs.org

UV/Chlorine photolysis is an emerging AOP where the photolysis of free chlorine (HOCl/OCl⁻) by UV irradiation produces hydroxyl radicals and chlorine radicals (Cl•), both of which are strong oxidants. This process has demonstrated rapid degradation of various organic contaminants. The degradation of this compound in this system would proceed through attack by both hydroxyl and chlorine radicals.

Fenton and Photo-Fenton Processes

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals in acidic conditions. This method is a well-established AOP for treating contaminated water. Studies on the degradation of chlorinated aliphatic hydrocarbons have shown that the effectiveness of the Fenton process is influenced by the chemical structure of the contaminant, with hydroxyl radicals preferentially attacking electron-rich structures.

| Initial Concentration | Fe²⁺ Dose | H₂O₂ Dose | Reaction Time | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| ~120 mg L⁻¹ | 300 mg L⁻¹ | 1200 mg L⁻¹ | 90 min | Up to 100% | nih.gov |

Ozonation and Catalytic Ozonation Systems

Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic contaminants. Ozone can react directly with pollutants or decompose to form hydroxyl radicals, particularly at higher pH values.

Catalytic ozonation enhances the degradation efficiency by introducing a catalyst to promote the decomposition of ozone into hydroxyl radicals. Various materials, including metal oxides and activated carbon, can be used as catalysts. Studies on the catalytic oxidation of 1,2-dichloroethane have shown that the presence of a catalyst like Pt/Al₂O₃ can significantly lower the reaction temperature and enhance the conversion to carbon dioxide, hydrochloric acid, and chlorine gas compared to ozonation alone. researchgate.net

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical Advanced Oxidation Processes (EAOPs) are a group of technologies that generate hydroxyl radicals and other reactive oxygen species through electrochemical reactions. nih.gov These processes, such as anodic oxidation, can effectively degrade refractory organic pollutants. In anodic oxidation, hydroxyl radicals are generated on the surface of a high-overpotential anode. While specific research on this compound is not extensively detailed in the provided results, EAOPs have been successfully applied to a wide range of chlorinated hydrocarbons. A combined process of electrochemical oxidation and CaO₂-based Fenton oxidation has been shown to be effective for the degradation of 1,2-dichloroethane, achieving 80% removal. nih.gov

Enhanced Reductive Dechlorination Strategies

Enhanced reductive dechlorination is a bioremediation strategy that involves the stimulation of anaerobic microbial populations to sequentially remove chlorine atoms from chlorinated organic compounds. For this compound, this process can lead to the formation of chloroethane (B1197429) and ultimately ethane (B1197151).

This process is typically achieved through biostimulation , which involves the addition of an electron donor (such as lactate, acetate, or hydrogen) to the subsurface to create anaerobic conditions and provide a food source for the dechlorinating microorganisms. frtr.gov In some cases, bioaugmentation may be necessary, which involves the introduction of specific microbial cultures, such as those containing Dehalobacter species, that are known to be capable of dechlorinating chloroethanes. nih.govacs.org

Research has shown that combined electron donor addition and bioaugmentation can stimulate the dechlorination of this compound to chloroethane. nih.gov The rate and extent of this dechlorination can be influenced by various factors, including the initial concentration of the contaminant and the presence of co-contaminants. nih.govacs.org

| Microorganism/Culture | Electron Donor(s) | Dechlorination Product | Reference |

|---|---|---|---|

| Mixed Dehalococcoides (Dhc)/Dehalobacter (Dhb) culture | Lactate | Chloroethane | nih.gov |

| Dehalobacter-containing mixed culture | Hydrogen | Chloroethane | acs.org |

Novel Catalytic Degradation Approaches

Beyond biological methods, chemical degradation using catalysts offers an alternative pathway for remediating chlorinated hydrocarbons. These approaches often involve reactions that can be performed under milder conditions than traditional thermal destruction, potentially reducing energy consumption and the formation of harmful byproducts. acs.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst used in a gas-phase or liquid-phase reaction. For chlorinated alkanes, dehydrochlorination is a key degradation pathway where a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms, forming an alkene and hydrogen chloride (HCl).

While specific research on the heterogeneous catalytic dehydrochlorination of this compound is not extensively detailed in the provided search results, studies on structurally similar compounds like 1,2-dichloroethane (EDC) and 1,1,2-trichloroethane (B165190) (1,1,2-TCE) provide insight into potential catalytic systems. For example, nitrogen-doped activated carbon (N-AC) has been shown to be a highly effective catalyst for the dehydrochlorination of EDC to produce vinyl chloride monomer (VCM). acs.org The introduction of nitrogen into the carbon support creates basic sites that enhance catalytic activity, allowing for high conversion rates at temperatures significantly lower than those required for thermal pyrolysis. acs.org

Other research has explored the use of various oxide catalysts for the dehydrochlorination of 1,2-dichloroethane, studying the reaction mechanisms on both Lewis and Brønsted acid sites. researchgate.net It was found that dehydrochlorination occurred at Lewis acid sites on γ-Al2O3 at temperatures as low as 100°C. researchgate.net Similarly, alkali-modified catalysts, such as Cs supported on alumina (B75360) (Cs/Al2O3), have been investigated for the dehydrochlorination of 1,1,2-TCE to produce dichloroethene isomers, demonstrating high selectivity. nih.govacs.org These studies on related chlorinated ethanes suggest that similar catalytic systems could be developed and optimized for the dehydrochlorination of this compound.

Table 3: Heterogeneous Catalysts for Dehydrochlorination of Chlorinated Ethanes

| Catalyst | Target Compound | Key Findings | References |

|---|---|---|---|

| Nitrogen-Doped Activated Carbon (N-AC) | 1,2-Dichloroethane (EDC) | High conversion to vinyl chloride at temperatures (e.g., 300°C) much lower than industrial pyrolysis (~500°C). Pyridinic and graphitic nitrogen create basic catalytic sites. | acs.org |

| γ-Alumina (γ-Al2O3) | 1,2-Dichloroethane | Dehydrochlorination occurs at Lewis acid sites at temperatures from 100°C. | researchgate.net |

Toxicological Mechanisms and Carcinogenicity Research of 1,1 Dichloroethane

Metabolic Transformation and Bioactivation Pathways

The biotransformation of 1,1-dichloroethane is a critical determinant of its toxic potential. The process is primarily mediated by the hepatic microsomal cytochrome P-450 system, leading to the formation of various metabolites through oxidative pathways. t3db.canih.gov

The metabolism of this compound involves specific cytochrome P-450 (CYP) isozymes. Studies have shown that pretreatment of rats with substances like phenobarbital (B1680315) or ethanol (B145695), which induce CYP2B1/2 and CYP2E1 respectively, leads to increased rates of this compound metabolism. nih.gov This suggests the participation of these isozymes in its biotransformation. nih.govcdc.gov